molecular formula C20H20N2O3 B11616665 Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11616665
M. Wt: 336.4 g/mol
InChI Key: SYKGNAHGICGDQU-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester group, a methoxyphenylamino group, and a methyl group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of Substituents: The methoxyphenylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated quinoline derivative.

    Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the quinoline derivative reacts with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace halogen atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of diseases such as malaria, cancer, and neurodegenerative disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Oxidized derivatives with distinct biological activities.

    4-Aminoquinoline: A class of compounds with antimalarial and anticancer properties.

The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)17-12-21-18-13(2)6-5-7-16(18)19(17)22-14-8-10-15(24-3)11-9-14/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

SYKGNAHGICGDQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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